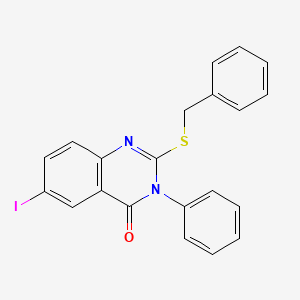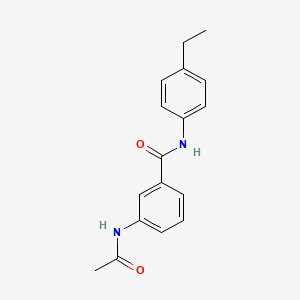
3-(acetylamino)-N-(4-ethylphenyl)benzamide
説明
3-(acetylamino)-N-(4-ethylphenyl)benzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AEE788 is a dual inhibitor of both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two proteins that play a crucial role in tumor growth and angiogenesis.
科学的研究の応用
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. As a dual inhibitor of EGFR and VEGFR, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to inhibit tumor growth and angiogenesis in preclinical models of various types of cancer, including breast, lung, and prostate cancer (2). 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (3). In addition, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been investigated for its potential use in the treatment of other diseases, such as age-related macular degeneration (4).
作用機序
3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits the activity of both EGFR and VEGFR by binding to the ATP-binding site of these receptors, thereby preventing the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis (5). Inhibition of EGFR and VEGFR by 3-(acetylamino)-N-(4-ethylphenyl)benzamide results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis, all of which contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits cell proliferation, induces apoptosis, and reduces the expression of various proteins that are involved in tumor growth and angiogenesis (6). In vivo studies have demonstrated that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits tumor growth and angiogenesis, and enhances the efficacy of chemotherapy and radiation therapy (7).
実験室実験の利点と制限
One of the major advantages of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its dual inhibition of EGFR and VEGFR, which makes it a potentially effective therapeutic agent for a wide range of cancers. 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, which could make it a valuable addition to current cancer treatment regimens. However, one limitation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its potential toxicity, which has been observed in preclinical studies (8). In addition, the cost of synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide may be a limiting factor in its widespread use in research.
将来の方向性
There are several future directions for research on 3-(acetylamino)-N-(4-ethylphenyl)benzamide. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide. Another area of research could be the investigation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to better understand the toxicity profile of 3-(acetylamino)-N-(4-ethylphenyl)benzamide and to identify potential biomarkers that could predict response to treatment with 3-(acetylamino)-N-(4-ethylphenyl)benzamide.
特性
IUPAC Name |
3-acetamido-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-7-9-15(10-8-13)19-17(21)14-5-4-6-16(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNCEGMWPRTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetylamino)-N~1~-(4-ethylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)
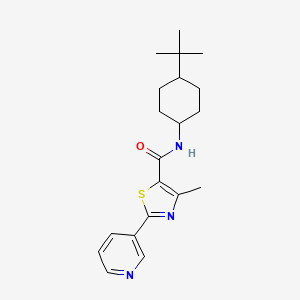
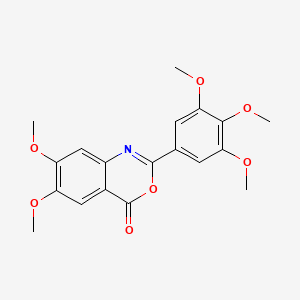
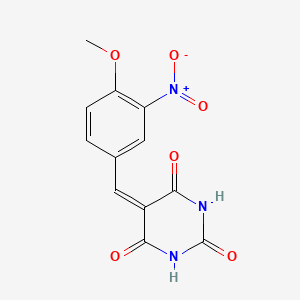
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4675521.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675551.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
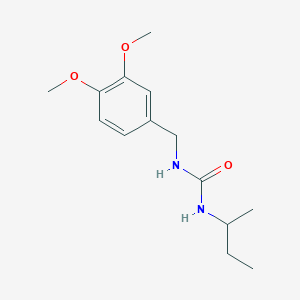
![N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)
![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
